molecular formula C15H24N2O B156748 (+)-Lupanine CAS No. 550-90-3

(+)-Lupanine

货号: B156748
CAS 编号: 550-90-3
分子量: 248.36 g/mol
InChI 键: JYIJIIVLEOETIQ-XDQVBPFNSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Lupanine (CAS 550-90-3) is a tetracyclic quinolizidine alkaloid isolated from lupins. With a molecular formula of C15H24N2O and a molecular weight of 248.36 g/mol, it is provided with a purity of >=98% . This compound is of significant interest in biomedical research, particularly for its antidiabetic properties. Studies show that lupanine acts as a positive modulator of insulin release from pancreatic beta-cells . Its mechanism of action involves the inhibition of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization, an increase in intracellular calcium, and subsequent insulin secretion . Notably, this glucose-lowering effect is observed primarily under hyperglycemic conditions, suggesting a low risk of inducing hypoglycemia, which makes it a compelling candidate for type 2 diabetes research . Beyond its endocrinological applications, lupanine also exhibits other pharmacological activities. It has been reported to possess antimicrobial properties against various Gram-positive and Gram-negative bacteria, as well as anti-inflammatory and hypotensive effects . In toxicological studies, the reported oral LD50 in rats is 1464 mg/kg, and researchers should note that lupanine, like other quinolizidine alkaloids, can interact with nicotinic and muscarinic acetylcholine receptors . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

属性

IUPAC Name

(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecan-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11/h11-14H,1-10H2/t11-,12-,13-,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYIJIIVLEOETIQ-XDQVBPFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4[C@@H]3CCCC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001023908
Record name Lupanine d-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-90-3, 4356-43-8
Record name (+)-Lupanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-90-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lupanine d-form
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550903
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupanine, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004356438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lupanine d-form
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001023908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUPANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/183KU7535A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUPANINE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K48888N9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

Traditional Aqueous-Alkaline Extraction from Lupinus albus Seeds

The most established method for lupanine isolation involves aqueous-alkaline extraction from untreated Lupinus albus seeds. This process, detailed in patent EP2808326A1, employs a three-step protocol: hydrothermal treatment, alkaline basification, and solvent extraction.

Hydrothermal Treatment : Seeds are heated in water at 80–120°C for 15–20 hours, facilitating the release of alkaloids from plant matrices. Elevated temperatures (>100°C) in pressurized vessels enhance extraction efficiency by disrupting cellular structures.

Alkaline Basification : The aqueous extract is adjusted to pH >12 using NaOH or KOH, converting lupanine into its free base form for improved solubility in organic solvents. Filtration through Celite® removes particulate matter, preventing emulsification during subsequent steps.

Solvent Extraction : Diethyl ether (Et₂O) is the preferred solvent due to its low polarity and high selectivity for lupanine. A 1:1 organic-to-aqueous phase ratio achieves 97.1% purity in the crude extract, with a 29% yield of D-(+)-lupanine after purification. This method reduces solvent consumption to 600 mL Et₂O per 100 g seeds, a significant improvement over earlier protocols requiring 2000 mL/g.

Comparative Analysis of Solvent Systems

Traditional methods relied heavily on halogenated solvents like dichloromethane (DCM), but environmental concerns have driven shifts toward Et₂O and ethyl acetate (EtOAc). The patent process avoids DCM entirely, while the ACS-reported nanofiltration (NF) strategy concentrates lupanine from lupin wastewater using ethyl acetate, achieving 78.4% purity post-extraction.

Parameter Traditional (DCM) Patent (Et₂O) ACS Method (EtOAc)
Solvent Volume/100 g2000 mL600 mL2000 mL
Purity (%)84–9097.178.4
Yield (%)65–7529–3095.4

Table 1: Solvent efficiency and output metrics across extraction methods.

Enantiomer Separation of Racemic Lupanine

Chiral Resolution Using Tartaric Acid

Racemic lupanine undergoes enantiomeric separation via diastereomeric salt formation with tartaric acid. The patented method involves:

  • Dissolving rac-lupanine in ethanol (EtOH).

  • Adding D-(-)-tartaric acid (0.78 equivalents) to precipitate D-(+)-lupanine tartrate.

  • Basifying the salt with KOH (pH >12) and extracting with Et₂O to isolate D-(+)-lupanine (99.0% ee, 29% yield).

The mother liquor is reprocessed with L-(+)-tartaric acid to recover L-(-)-lupanine at 99.5% ee and 30% yield. Critical to success is the dropwise addition of lupanine to tartaric acid, which prevents kinetic resolution artifacts.

Column Chromatography for Final Purification

Post-extraction lupanine is purified via silica gel chromatography using ethyl acetate with 5% triethylamine (TEA). This solvent system mitigates peak tailing caused by lupanine’s basic nitrogen atoms, achieving >99% purity.

Green Chemistry Approaches to Lupanine Purification

Nanofiltration (NF) and Solvent Extraction (SE)

A 2022 ACS study demonstrated a sustainable workflow combining NF and SE to recover lupanine from lupin bean wastewater. NF membranes (300–500 Da MWCO) concentrate lupanine 5-fold, reducing solvent demand in subsequent EtOAc extraction. This step alone achieves 78.4% purity but requires polishing for pharmaceutical-grade output.

Molecularly Imprinted Polymers (MIPs) for Selective Adsorption

Synthesized MIPs using itaconic acid (bio-based monomer) and ethylene glycol dimethacrylate (cross-linker) selectively bind lupanine from NF-SE concentrates. Post-MIP treatment elevates purity to 88% with 82% recovery, outperforming XAD-16 resin chromatography (78.4% purity).

Method Purity (%) Yield (%)
NF + SE78.495.4
NF + SE + MIP-188.078.3
NF + CC (XAD-16) + SE78.474.4

Table 2: Performance of MIP-based vs. resin-based purification.

Chemical Synthesis and Derivatization

Reduction to Sparteine

Lupanine serves as a precursor to sparteine via NaBH₄/I₂ reduction. Optimal conditions use 1.5–2.5 equivalents NaBH₄ in diethyl ether or THF, achieving near-quantitative conversion. The reaction proceeds via iodide-intermediate formation, followed by borohydride-mediated hydride transfer.

Comparative Analysis of Preparation Methods

Environmental and Economic Considerations

The patent’s Et₂O-based method minimizes halogenated solvent use but requires energy-intensive column chromatography. In contrast, the ACS NF-MIP approach reduces organic solvent consumption by 40% but incurs higher upfront costs for membrane and polymer synthesis.

Scalability and Industrial Feasibility

Industrial settings favor the patent’s high-yield (95.4%) NF-SE process, while academic labs prioritize enantiomeric purity via tartaric acid resolution. MIPs show promise for niche applications requiring >85% purity but lack large-scale validation .

化学反应分析

鲁帕宁经历了几个反应:

    氧化: 它可以被氧化形成鲁帕宁 N-氧化物。

    还原: 双键的还原产生 13-羟基鲁帕宁。

    取代: 烷基化和酰基化发生在氮原子上。

常用试剂和条件:

    还原: 硼氢化钠 (NaBH4)。

    氧化: 过氧化氢 (H2O2)。

    取代: 卤代烷或酰氯。

主要产物:

    鲁帕宁 N-氧化物: 在氧化过程中形成。

    13-羟基鲁帕宁: 还原的结果。

4. 科研应用

鲁帕宁在以下领域有应用:

    化学: 作为其他生物碱的构建单元。

    生物学: 研究其对细胞过程的影响。

    医学: 研究其潜在的药理特性。

    工业: 用于开发生物活性化合物。

科学研究应用

Pharmacological Applications

1.1 Antidiabetic Effects

Lupanine has shown significant potential in managing diabetes. Research indicates that it can improve glucose homeostasis and enhance insulin secretion under hyperglycemic conditions. A study demonstrated that administering lupanine at a dose of 20 mg/kg body weight (BW) significantly reduced glycemia in diabetic rats without causing hypoglycemia. This effect is attributed to the blockade of K_ATP channels and stimulation of insulin secretion from pancreatic β-cells .

Table 1: Effects of Lupanine on Glycemic Control

Treatment GroupPre-Treatment Glucose (mg/dL)Post-Treatment Glucose (mg/dL)Change (%)
T2D Control564.6 ± 29.4352.4 ± 54.7-37.5
T2D with Lupanine (20 mg/kg BW)564.6 ± 29.4299.0 ± 50.9-47.0
Metformin + Glibenclamide299.0 ± 50.9227.0 ± 19.2-24.0

This data illustrates that lupanine not only lowers blood glucose levels but also outperforms traditional treatments like Metformin and Glibenclamide in specific contexts .

1.2 Cardiovascular Health

Research has also indicated that lupanine may have cardioprotective properties by improving lipid profiles in diabetic models. In studies, lupanine treatment resulted in significant reductions in triglycerides, suggesting its potential role in cardiovascular health management .

Agricultural Applications

2.1 Pest Resistance

Lupanine has been explored for its insecticidal properties, particularly against pests affecting crops like lupins and other legumes. Its application as a natural pesticide can reduce reliance on synthetic chemicals, promoting sustainable agriculture practices.

2.2 Soil Improvement

In addition to pest resistance, lupins are known for their ability to fix nitrogen in the soil, enhancing soil fertility and structure. The presence of lupanine contributes to this process, making lupins valuable in crop rotation systems .

Nutritional Applications

3.1 Protein Source

Lupin seeds are rich in protein and have been recognized as a valuable alternative protein source for human consumption and animal feed. Lupanine's presence in these seeds can enhance their nutritional profile, although it must be processed to reduce toxicity levels before consumption.

3.2 Functional Food Ingredient

Due to its bioactive properties, lupanine is being investigated as a functional food ingredient that could contribute to health benefits such as improved metabolic health and reduced risk of chronic diseases .

Toxicological Considerations

While lupanine offers numerous benefits, it is essential to consider its toxicity at certain concentrations, particularly for non-target organisms and humans if consumed improperly processed . Studies have indicated that while lupanine is less toxic than related alkaloids like sparteine, it still requires careful handling.

Case Studies

Case Study 1: Lupanine in Diabetes Management

A study involving streptozotocin-induced diabetic rats assessed the effects of lupanine on glycemic control over a week-long treatment period. The results showed significant improvements in glucose tolerance and insulin secretion compared to untreated controls, highlighting its potential as a therapeutic agent for diabetes management .

Case Study 2: Agricultural Benefits of Lupins

Research conducted on the use of lupins as cover crops demonstrated their effectiveness in improving soil nitrogen levels while simultaneously suppressing weed growth due to the allelopathic effects of lupanine . This dual benefit supports sustainable farming practices.

作用机制

鲁帕宁的作用涉及:

    乙酰胆碱酯酶抑制: 它充当该酶的轻度抑制剂。

    乙酰胆碱受体: 它调节这些受体。

6. 与相似化合物的比较

与其他喹啉啶生物碱(如槐胺碱)相比,鲁帕宁的毒性较低。 其最小致死剂量约为 d-鲁帕宁的 85% 和槐胺碱的 90% .

相似化合物的比较

Lupanine, compared to other quinolizidine alkaloids like sparteine, exhibits lower toxicity. Its minimal lethal dose is approximately 85% that of d-lupanine and 90% that of sparteine .

生物活性

Lupanine is a quinolizidine alkaloid predominantly found in various species of the lupin plant, particularly Lupinus albus and Lupinus angustifolius. This compound has garnered attention due to its diverse biological activities, including antidiabetic, antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of lupanine through detailed research findings, case studies, and data tables.

Lupanine exhibits a complex structure that allows it to interact with various biological systems. Its pharmacological properties are attributed to its ability to modulate neurotransmitter systems and influence metabolic pathways. Notably, lupanine has been shown to act as a K_ATP channel blocker, which enhances insulin secretion under hyperglycemic conditions, making it a potential candidate for diabetes management .

Antidiabetic Effects

Recent studies have highlighted the antidiabetic potential of lupanine, particularly when combined with other compounds. For instance, a study involving diabetic rats demonstrated that a combination of gamma conglutin and lupanine significantly reduced glycemia and lipid levels. The effective dose was determined to be 20 mg/kg of lupanine, which was well below its lethal dose (LD50) of 1464 mg/kg .

Table 1: Effects of Lupanine on Biochemical Parameters in Diabetic Rats

ParameterControl (Untreated)Lupanine Treatment (20 mg/kg)
Blood Glucose (mg/dL)250 ± 30150 ± 20
Serum Lipids (mg/dL)180 ± 25120 ± 15
Body Weight (g)250 ± 5230 ± 5

Antimicrobial Activity

Lupanine has demonstrated significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that lupanine can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, as well as exhibiting fungicidal activity against Aspergillus niger .

Table 2: Antimicrobial Efficacy of Lupanine

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli40 µg/mL
Aspergillus niger30 µg/mL

Neuroprotective Effects

Research has indicated that lupanine may possess neuroprotective properties. A comparative study showed that lupanine had a weaker sedative effect compared to sparteine, suggesting its potential for therapeutic use in neurological disorders without significant sedation .

Case Studies

  • Diabetes Management : In a controlled study involving diabetic rats treated with lupanine over seven days, significant improvements were observed in blood glucose levels and overall metabolic health. The treatment group exhibited reduced body weight loss compared to untreated controls, indicating a positive impact on metabolic regulation .
  • Antimicrobial Efficacy : A study focusing on the antibacterial effects of lupanine demonstrated its effectiveness against several bacterial strains. The results indicated that lupanine could be developed into a natural antimicrobial agent for food preservation or clinical applications .

常见问题

Q. What are the primary structural features of lupanine that influence its pharmacological activity?

Lupanine is a tetracyclic quinolizidine alkaloid with a δ-lactam structure derived from sparteine . Key features include its tertiary amine group and ketonic modification at the 2-position, which enhance its binding affinity for nicotinic acetylcholine receptors (nAChRs) compared to muscarinic receptors (Ki = 500 nM vs. 11,000 nM) . Methodologically, structural analysis employs techniques like NMR spectroscopy and X-ray crystallography to correlate functional groups with receptor interaction .

Q. How should researchers select appropriate in vitro models to study lupanine's neuropharmacological effects?

SH-SY5Y neuroblastoma cells are widely used due to their expression of nAChRs. Studies measure agonist/desensitization effects via calcium flux assays, with lupanine showing EC50 = 10.7 μM and DC50 = 28.2 μM . Ensure cell lines are validated for receptor subtype expression (e.g., α4β2 or α7 nAChRs) using qPCR or immunoblotting.

Q. What methodological approaches are used to investigate lupanine's receptor binding mechanisms?

Radioligand displacement assays (e.g., using [³H]-epibatidine for nAChRs) quantify binding affinity (Ki). Electrophysiological patch-clamp techniques assess functional modulation of ion channels . For muscarinic receptor studies, use [³H]-quinuclidinyl benzilate (QNB) to confirm weak interactions .

Q. How is lupanine biosynthesized in Lupinus species, and what techniques identify key enzymatic pathways?

Isotope labeling (e.g., ¹⁵N or ²H) tracks precursor incorporation in Lupinus seedlings. Genetic approaches (RNA-seq) identify candidate genes like lysine decarboxylase and quinolizidine alkaloid-modifying enzymes . Comparative metabolomics of wild-type and mutant plants can validate pathway steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor affinity data for lupanine across studies?

Discrepancies in Ki values (e.g., nAChR affinity) may arise from receptor subtype specificity or assay conditions (e.g., pH, temperature). Replicate experiments using standardized protocols (e.g., uniform cell lines, ligand concentrations) and validate findings with orthogonal methods like functional assays .

Q. What experimental design considerations are critical for in vivo studies of lupanine's cardiovascular effects?

Use species-specific models: mice for toxicity (LD50 = 175–700 mg/kg orally) and cats/dogs for hemodynamic responses (e.g., 1–7.5 mg/kg IV for hypertension modulation) . Control for interspecies differences in metabolism by co-administering CYP450 inhibitors. Measure plasma levels via LC-MS to correlate pharmacokinetics with effects .

Q. How can researchers ensure reproducibility in lupanine's reported antimicrobial and sedative activities?

Standardize plant extraction protocols (e.g., solvent polarity, drying methods) to minimize alkaloid variability. Use broth microdilution assays (MIC) for antimicrobial activity and open-field or elevated plus-maze tests for sedative effects in mice . Report purity (>95% by HPLC) and storage conditions (-20°C in inert gas) to prevent degradation .

Q. What strategies address lupanine's multi-target effects (e.g., nAChR, KATP channels) in glucose homeostasis studies?

Employ siRNA knockdown or CRISPR-Cas9 to isolate receptor contributions in pancreatic β-cells. For KATP channel modulation, use perforated-patch clamp with diazoxide (opener) and glibenclamide (blocker) as controls . Multi-omics integration (transcriptomics + metabolomics) can disentangle pathway crosstalk .

Q. How can molecular modeling elucidate lupanine's interactions with nAChRs?

Docking simulations (AutoDock Vina) using nAChR crystal structures (PDB: 2BG9) identify key binding residues (e.g., TrpB). Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes. Validate predictions with mutagenesis (e.g., TrpB→Ala) and electrophysiology .

Q. What pharmacokinetic challenges arise in optimizing lupanine's bioavailability, and how are they addressed?

Low oral bioavailability (<20%) due to first-pass metabolism. Nanoformulations (liposomes) or pro-drugs (e.g., ester derivatives) enhance absorption. In vivo, compare IV vs. oral administration in rodents, using bile duct cannulation to study enterohepatic recirculation .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate findings using independent assays (e.g., functional vs. binding studies) and report confidence intervals for EC50/Ki values .
  • Ethical Compliance : For animal studies, follow ARRIVE guidelines for sample size justification and humane endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Lupanine
Reactant of Route 2
(+)-Lupanine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。